3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

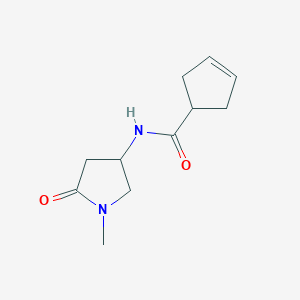

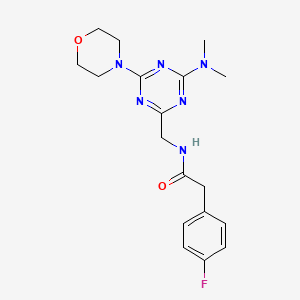

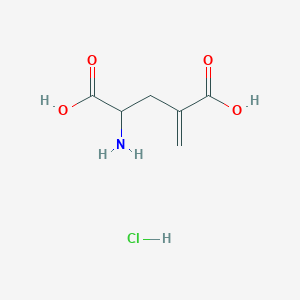

3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one is a chemical compound with the CAS Number: 1785094-95-2 . It has a molecular weight of 164.21 and its molecular formula is C9H12N2O . This compound is typically stored as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O/c10-8-5-2-6-11(9(8)12)7-3-1-4-7/h2,5-7H,1,3-4,10H2 . This code provides a specific description of the compound’s molecular structure. For a more detailed analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and others can be used .Physical And Chemical Properties Analysis

This compound is a powder . Unfortunately, specific physical and chemical properties such as boiling point, melting point, solubility, and others were not available in the sources I found .Mécanisme D'action

3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one acts as an agonist of the mGluR, which is coupled to G proteins that modulate the activity of ion channels and second messenger systems. Activation of mGluR by this compound leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to IP3 receptors on the endoplasmic reticulum (ER) and releases calcium ions (Ca2+) into the cytosol, which activate downstream signaling pathways. DAG activates protein kinase C (PKC), which phosphorylates target proteins and modulates their activity. The activation of mGluR by this compound leads to the modulation of synaptic transmission and plasticity, which underlie learning and memory.

Biochemical and Physiological Effects

This compound has been shown to modulate synaptic transmission and plasticity in various brain regions, including the hippocampus, cortex, and striatum. This compound enhances LTP and inhibits LTD in the hippocampus, which is important for learning and memory. This compound also modulates the release of neurotransmitters such as glutamate, GABA, and dopamine, which are involved in various physiological processes such as motor control, emotion, and cognition. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one is a potent agonist of the mGluR and has been widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. This compound has several advantages for lab experiments, including its high potency, selectivity, and stability. This compound is also water-soluble and can be easily administered to animals or cells. However, this compound has some limitations for lab experiments, including its short half-life and potential toxicity at high concentrations. Careful handling of this compound and proper dosage control are necessary to avoid unwanted side effects and ensure reliable results.

Orientations Futures

For research on 3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one and mGluR include investigating the role of mGluR in various brain regions and cell types, elucidating the downstream signaling pathways activated by mGluR, developing more selective and potent agonists and antagonists of mGluR, studying the effects of mGluR on synaptic plasticity and behavior in animal models of neurological and psychiatric disorders, and exploring the therapeutic potential of mGluR modulators for the treatment of neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of 3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one involves the reaction of cyclobutanone with hydroxylamine hydrochloride to form 3-hydroxy-1-cyclobutyl-1,2-dihydropyridin-2-one. This intermediate is then treated with ammonia to obtain this compound in high yield and purity. The synthesis of this compound is a multistep process that requires expertise in organic chemistry and careful handling of the reagents.

Applications De Recherche Scientifique

3-Amino-1-cyclobutyl-1,2-dihydropyridin-2-one has been widely used in scientific research to study the mechanisms of synaptic transmission and plasticity in the central nervous system. It is a potent agonist of the mGluR, a G protein-coupled receptor that modulates the release of neurotransmitters such as glutamate, GABA, and dopamine. This compound has been used to investigate the role of mGluR in long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity that underlie learning and memory. This compound has also been used to study the effects of mGluR on neuronal excitability, synaptic transmission, and synaptic plasticity in various brain regions, including the hippocampus, cortex, and striatum.

Propriétés

IUPAC Name |

3-amino-1-cyclobutylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8-5-2-6-11(9(8)12)7-3-1-4-7/h2,5-7H,1,3-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFFZPVZESIPJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=CC=C(C2=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-N-({5-[(4-methylpiperidin-1-yl)sulfonyl]-2-thienyl}methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2790198.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790203.png)

![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2790206.png)

![5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2790207.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2790216.png)